molecular formula C16H24ClN9 B601415 (1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine CAS No. 152504-08-0

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine

Cat. No. B601415
M. Wt: 377.88
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the amino, chloroanilino, and cyanoamino groups would likely have a significant impact on the compound’s overall structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Guanidine and its derivatives serve as key intermediates in the synthesis of various chemical compounds. For instance, guanidine hydrochloride reacts with perfluoroalkenes to yield perfluoroalkylpyrimidines and perfluoroalkyl-s-triazines, showcasing its role in synthesizing heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Furin et al., 2001). Similarly, the synthesis of novel pyrimidine derivatives from certain pyrimidine thiones and guanidine is another example of the chemical versatility of guanidine derivatives (Komkov et al., 2014).

Biochemical and Pharmacological Applications

Guanidine-containing drugs have been extensively studied for their pharmacological properties, with several compounds recognized for their anticancer activities. The unique structural aspects of these compounds, including their guanidino groups, contribute to their diverse mechanisms of action and therapeutic potential. For instance, CHS 828, a pyridyl cyanoguanidine, was identified for its cytotoxic effects and is now undergoing clinical trials, highlighting the promising prospects of guanidine derivatives in cancer chemotherapy (Ekelund et al., 2001).

Molecular Docking and Structural Studies

Guanidine derivatives are also pivotal in molecular docking and structural studies. For example, certain guanidine compounds were used to study their interactions with biomolecules, providing insights into their potential biological activities. The intricate molecular structures and interactions of these compounds have been elucidated through various analytical techniques, contributing to our understanding of their roles and potential applications in different scientific fields (Castiglia et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications. This could include investigating its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRGDRKNYRMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC#N)N)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorhexidene Diacetate Impurity A

CAS RN

152504-08-0
Record name Chlorhexidine nitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLORHEXIDINE NITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HGD8Y2JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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